molecular formula C14H17N3O2 B2909546 Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate CAS No. 869811-51-8

Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate

Cat. No. B2909546
CAS RN: 869811-51-8
M. Wt: 259.309
InChI Key: ZNOXLVUEDTYMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

  • Physical Properties :
    • Solubility: Miscible with water, ethanol, and diethyl ether .
  • Chemical Properties :
    • Reactivity: Demonstrates chemoselectivity in tert-butoxycarbonylation reactions for aromatic and aliphatic amines .

Mechanism of Action

Target of Action

The primary target of Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate is currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment where the compound exerts its effects.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound is also a selective inhibitor of the NF-κB pathway, which allows for the specific inhibition of this pathway without affecting other signaling pathways. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can affect its bioavailability and efficacy. This compound is also sensitive to light and air, which can affect its stability and purity.

Future Directions

There are several future directions for the study of Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate. One direction is to improve the solubility and stability of this compound to enhance its bioavailability and efficacy. Another direction is to study the potential therapeutic applications of this compound in other diseases such as neurodegenerative diseases and viral infections. Furthermore, the combination of this compound with other drugs or therapies could be explored to enhance its therapeutic effects. Finally, the development of this compound derivatives with improved pharmacological properties could be pursued to enhance its clinical potential.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound inhibits the NF-κB pathway, which is a key regulator of inflammation, immune response, and cell survival. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, which could enhance its clinical potential.

Scientific Research Applications

Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune diseases. In cancer, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and pancreatic cancer cells. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In autoimmune diseases, this compound has been shown to inhibit the production of autoantibodies and reduce the severity of the disease in animal models.

Safety and Hazards

  • Eye and Skin Irritation : Can cause severe eye and skin irritation .

properties

IUPAC Name

tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-13(2,3)19-12(18)17-9-14(8-15,10-17)11-6-4-5-7-16-11/h4-7H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOXLVUEDTYMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#N)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-fluoropyridine (2.6 mL, 30.2 mmol) and tert-butyl 3-cyanoazetidine-1-carboxylate (I-1, 5.0 g, 27.5 mmol) in THF (200 mL) at room temperature was treated with LHMDS (55 mL of a 1.0 M solution in THF, 55 mmol). After 6 h, the reaction mixture was poured into saturated aqueous NH4Cl (200 mL) and extracted with EtOAc (3×150 mL). The combined organic extracts were dried (Na2SO4) and concentrated under reduced pressure to afford tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate (I-2) as a yellow-brown oil. Analytical LCMS: single peak (214 nm), 3.004 min. This material was used in subsequent reactions without further purification.
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2.6 mL
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